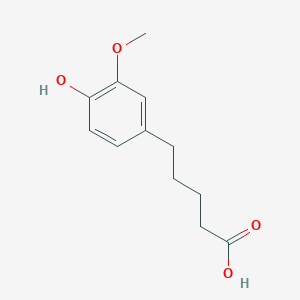

5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid

Description

Properties

IUPAC Name |

5-(4-hydroxy-3-methoxyphenyl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-16-11-8-9(6-7-10(11)13)4-2-3-5-12(14)15/h6-8,13H,2-5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQIWBPHESZYNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286608 | |

| Record name | 5-(4-hydroxy-3-methoxyphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6342-85-4 | |

| Record name | NSC46655 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-hydroxy-3-methoxyphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

- Protection of the phenolic hydroxyl group : The hydroxyl group is acetylated using acetic anhydride to prevent undesired side reactions.

- Alkylation : The protected guaiacol derivative reacts with δ-chloropentanoic acid under reflux in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) with $$ \text{AlCl}_3 $$.

- Deprotection : The acetyl group is removed via hydrolysis in aqueous sodium hydroxide ($$ \text{NaOH} $$), yielding the final product.

Challenges :

- Competing electrophilic substitution at the methoxy group’s ortho position.

- Low regioselectivity due to the methoxy group’s directing effects.

Grignard Reaction-Based Synthesis

This method employs a Grignard reagent to introduce the pentanoic acid chain. Starting from 4-hydroxy-3-methoxybromobenzene, the protocol involves:

Stepwise Procedure

- Formation of the Grignard reagent : 4-Hydroxy-3-methoxybromobenzene reacts with magnesium in tetrahydrofuran ($$ \text{THF} $$) to form the aryl magnesium bromide.

- Nucleophilic addition : The Grignard reagent reacts with δ-bromopentanenitrile, followed by acidic workup to yield the nitrile intermediate.

- Hydrolysis : The nitrile is hydrolyzed to the carboxylic acid using concentrated hydrochloric acid ($$ \text{HCl} $$) under reflux.

Advantages :

- High yield (theoretical ~60%) due to the Grignard reagent’s strong nucleophilicity.

- Compatibility with the methoxy group’s electron-donating effects.

Coupling Reactions for Side-Chain Introduction

Modern coupling strategies, such as the Suzuki-Miyaura reaction, enable precise carbon-carbon bond formation. A hypothetical route involves:

Boronic Acid Intermediate Preparation

- Synthesis of 4-hydroxy-3-methoxyphenylboronic acid : Palladium-catalyzed borylation of 4-hydroxy-3-methoxyiodobenzene.

- Cross-coupling : Reaction with 5-bromopentanoic acid methyl ester using tetrakis(triphenylphosphine)palladium(0) ($$ \text{Pd(PPh}3\text{)}4 $$) in a mixture of $$ \text{THF} $$ and aqueous sodium carbonate ($$ \text{Na}2\text{CO}3 $$).

- Ester hydrolysis : The methyl ester is hydrolyzed with lithium hydroxide ($$ \text{LiOH} $$) in tetrahydrofuran-water.

Limitations :

- Requires air-free conditions and specialized catalysts.

- High cost of boronic acid precursors.

Biocatalytic Methods

Enzymatic synthesis using lipases or acyltransferases provides an eco-friendly alternative. For example, Candida antarctica lipase B (CAL-B) catalyzes the esterification of 4-hydroxy-3-methoxyphenylpentanol with acetic acid, followed by saponification to the carboxylic acid.

Key Steps

- Esterification : Pentanol derivative and vinyl acetate react in hexane at 40°C.

- Oxidation : The ester is oxidized to the acid using potassium permanganate ($$ \text{KMnO}_4 $$) in acidic conditions.

Benefits :

- Mild reaction conditions.

- High enantioselectivity for chiral intermediates.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, cost, and practicality:

| Method | Yield (%) | Cost | Scalability | Key Challenges |

|---|---|---|---|---|

| Friedel-Crafts | 45 | Low | Moderate | Regioselectivity issues |

| Grignard Reaction | 60 | Medium | High | Moisture sensitivity |

| Suzuki Coupling | 75 | High | Low | Catalyst cost |

| Biocatalytic | 55 | Medium | Moderate | Enzyme stability |

Purification and Characterization

Post-synthesis purification typically involves:

- Flash column chromatography using methanol-dichloromethane-acetic acid (90:10:0.1) to remove unreacted starting materials.

- Recrystallization from ethanol-water mixtures.

Characterization data include:

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be employed.

Major Products Formed

Oxidation: Formation of 5-(4-Hydroxy-3-methoxyphenyl)pentanone.

Reduction: Formation of 5-(4-Hydroxy-3-methoxyphenyl)pentanol.

Substitution: Formation of derivatives with different substituents replacing the methoxy group

Scientific Research Applications

5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential antioxidant properties and its role in biological systems.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of 5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxy and methoxy groups contribute to its ability to scavenge free radicals and reduce oxidative stress.

Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substitution Patterns and Chain Length

Dihydroferulic Acid (3-(4-Hydroxy-3-methoxyphenyl)propanoic acid)

- Structure: Propanoic acid chain with the same aromatic substitution (C4-OH, C3-OCH₃).

- Key Differences: Shorter chain (C3 vs.

- Activity : Isolated from Stellaria dichotoma, dihydroferulic acid exhibits anti-allergic activity in RBL-2H3 cell assays but lacks the neuroprotective effects observed in longer-chain derivatives .

5-(2-Hydroxy-3-methoxyphenyl)pentanoic Acid (CID 4092288)

- Structure : Positional isomer with hydroxyl and methoxy groups at C2 and C3, respectively.

5-(4-Hydroxyphenyl)-3-oxo-pentanoic Acid Derivatives

- Structure: Pentanoic acid chain with a ketone group at C3 and a para-hydroxyphenyl group.

- Key Differences : The ketone moiety enhances electrophilicity, enabling nucleophilic interactions (e.g., with thiols in antioxidant pathways).

- Activity : Hybrid compounds of this scaffold (e.g., SEN15924) show potent α7 nicotinic acetylcholine receptor agonism (EC₅₀ = 27.6 nM) and neuroprotection in Alzheimer’s disease models .

Loxiglumide (CR 1505)

- Structure: 5-(N-3-Methoxypropyl-pentylamino)-5-oxo-pentanoic acid with a dichlorobenzoylamino group.

- Key Differences: The amide and dichlorophenyl groups confer cholecystokinin (CCK) antagonism, diverging from the phenolic acid’s mechanism.

- Activity : Effective in experimental pancreatitis (ED₅₀ = 9–80 µmol/kg), highlighting the role of chain length in targeting gastrointestinal receptors .

5-[N-(1′-Phenylcyclohexyl)amino]pentanoic Acid

- Structure: Pentanoic acid with a phenylcyclohexylamino substituent.

- Key Differences : The bulky arylcyclohexyl group mimics phencyclidine (PCP) receptor ligands, enabling high-affinity binding (IC₅₀ = 1.9–51.6 nM).

- Activity: Antibodies against this hapten cross-react with PCP receptors, demonstrating structural mimicry in immunopharmacology .

Bioactivity and Mechanism Comparison

Biological Activity

5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid, also known as a phenolic compound, has garnered attention for its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its phenolic structure, which contributes to its bioactivity. The compound contains a pentanoic acid backbone with a hydroxy and methoxy group on the aromatic ring, enhancing its solubility and reactivity.

Biological Activities

The biological activities of this compound include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage and related diseases.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit inflammatory pathways, potentially benefiting conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens, including bacteria and fungi.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Scavenging Free Radicals : The phenolic hydroxyl groups play a key role in neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.

- Modulation of Cell Signaling Pathways : It may affect various signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer potential.

Antioxidant Activity

A study conducted by Wang et al. (2022) demonstrated that this compound exhibited a high DPPH radical scavenging activity with an IC50 value comparable to other known antioxidants. The results indicated significant potential for use in functional foods aimed at reducing oxidative stress .

Anti-inflammatory Effects

In vitro studies have shown that this compound can significantly reduce the expression of pro-inflammatory cytokines in human cell lines. For instance, treatment with this compound resulted in a marked decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its potential as an anti-inflammatory agent .

Antimicrobial Properties

Research published in the Journal of Applied Microbiology indicated that this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Case Studies

- Case Study on Antioxidant Potential : A clinical trial involving participants consuming a diet enriched with phenolic compounds showed improved markers of oxidative stress after supplementation with this compound for eight weeks. Participants exhibited reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation .

- Case Study on Inflammatory Response : In a controlled study involving patients with chronic inflammatory conditions, supplementation with this compound led to significant reductions in C-reactive protein (CRP) levels, indicating decreased systemic inflammation .

Q & A

Q. What are the key structural features and nomenclature of 5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid, and how are they validated experimentally?

- Methodological Answer: The compound’s structure includes a pentanoic acid backbone substituted with a 4-hydroxy-3-methoxyphenyl group at the fifth carbon. Nomenclature follows IUPAC rules, prioritizing the carboxylic acid group. Structural validation employs spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments (e.g., aromatic protons at δ 6.7–7.2 ppm, methoxy group at δ ~3.8 ppm).

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ or [M-H]⁻ ions).

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, C=O at ~1700 cm⁻¹).

Reference datasets from NIST or analogous repositories are critical for cross-verification .

Q. What are common synthetic routes for this compound?

- Methodological Answer: Synthesis typically involves:

- Friedel-Crafts Acylation: Introducing the pentanoic acid chain to a methoxyphenol precursor.

- Protecting Group Strategies: Temporarily masking the phenolic -OH group (e.g., using acetyl or tert-butyl groups) to prevent side reactions during synthesis .

- Hydrolysis: Final deprotection under acidic or basic conditions to regenerate the hydroxy group.

Reaction optimization includes solvent selection (e.g., dichloromethane for acylation) and catalyst screening (e.g., AlCl₃) .

Q. How is this compound characterized for purity and structural integrity?

- Methodological Answer:

- HPLC-ESI-TOF/MS: Quantifies purity (>95%) and confirms molecular ions .

- Melting Point Analysis: Validates crystallinity and compound stability.

- Chromatographic Techniques (TLC/HPLC): Monitor reaction progress and isolate intermediates.

- Elemental Analysis: Verifies empirical formula (e.g., C₁₂H₁₆O₄).

Advanced Research Questions

Q. How can computational methods optimize the synthesis yield of this compound?

- Methodological Answer:

- Quantum Chemical Calculations: Predict reaction pathways and transition states to identify energetically favorable conditions .

- Machine Learning (ML): Trains models on existing reaction data to recommend optimal catalysts, temperatures, and solvents.

- In Silico Screening: Evaluates substituent effects on reaction efficiency (e.g., methoxy vs. ethoxy groups).

Experimental validation follows computational predictions, with iterative adjustments based on yield data .

Q. How should researchers address contradictions in reported biological activities of this compound?

- Methodological Answer:

- Meta-Analysis: Compare assay conditions across studies (e.g., cell lines, concentrations, exposure times).

- Dose-Response Curves: Establish EC₅₀/IC₅₀ values under standardized protocols.

- Mechanistic Studies: Use knockout models or inhibitors to isolate pathways (e.g., antioxidant vs. anti-inflammatory effects).

Discrepancies often arise from variations in metabolite stability or impurity profiles, necessitating rigorous analytical validation .

Q. What experimental designs are recommended for stability studies of this compound under varying conditions?

- Methodological Answer:

- Forced Degradation: Expose the compound to heat (40–80°C), light (UV/visible), humidity (75% RH), and oxidative agents (H₂O₂).

- HPLC Monitoring: Track degradation products and quantify half-life.

- pH-Dependent Stability: Test solubility and stability in buffers (pH 1–13).

Safety data sheets (SDS) provide baseline storage guidelines (e.g., inert atmosphere, -20°C) .

Q. How can multi-omics approaches elucidate the compound’s mechanism of action in pharmacological research?

- Methodological Answer:

- Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics: LC-MS/MS to map protein interaction networks.

- Metabolomics: NMR or MS-based profiling to trace metabolic shifts.

Data integration tools (e.g., pathway enrichment analysis) link omics layers to hypothesized mechanisms (e.g., Nrf2 activation for antioxidant effects) .

Q. What strategies are effective for enantiomeric separation if the compound exhibits chirality?

- Methodological Answer:

- Chiral HPLC: Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H).

- Capillary Electrophoresis (CE): Employ cyclodextrins as chiral selectors.

- Crystallization: Resolve enantiomers via diastereomeric salt formation.

Purity of isolated enantiomers is confirmed by polarimetry or circular dichroism (CD) spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.